3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate is C₁₅H₁₃ClN₂O₆ . The molecular weight is approximately 352.73 g/mol . The compound’s structure includes the indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of compounds similar to "3-hydroxy-2-[5-nitro-2-oxo-1(2H)-pyridinyl]propyl 4-chlorobenzenecarboxylate" have been extensively studied. For instance, the literature describes various methods for synthesizing oxazines and benzoxazines, which are related to the compound due to their structural motifs and reactive functionalities (Sainsbury, 1991). These compounds serve as electrophiles in numerous chemical reactions, showcasing their versatility in organic synthesis.
Biological Properties and Applications
Research on coumarins, which share some structural similarity with the compound of interest, particularly in terms of the presence of heterocyclic and ester functionalities, highlights their significant biological properties. Studies have documented the importance of 3-hydroxycoumarin due to its various chemical, photochemical, and biological properties, underlining its potential applications in fields such as pharmacology and microbiology (Yoda, 2020).
Corrosion Inhibition
The application of quinoline derivatives, which bear a resemblance to the nitrogen-containing heterocyclic component of the compound , as corrosion inhibitors has been reviewed. These derivatives show effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding, indicating potential industrial applications (Verma, Quraishi, & Ebenso, 2020).
Photochromic Properties
The photochromic properties of ortho-nitrobenzylpyridines have been studied, which is relevant due to the nitro and pyridinyl groups present in the compound of interest. These studies provide insights into the potential applications of such compounds in photon-based electronics, due to their photochromic activity and stability (Naumov, 2006).
Antimicrobial Applications
The use of certain hydroxycoumarins and related compounds as antimicrobial agents underscores the potential of "this compound" in similar applications. Their bioactive properties suggest that with further research, compounds with similar structural features could be developed into new antimicrobial agents or preservatives (Santos, 2002).
Future Directions
Properties
IUPAC Name |
[3-hydroxy-2-(5-nitro-2-oxopyridin-1-yl)propyl] 4-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O6/c16-11-3-1-10(2-4-11)15(21)24-9-13(8-19)17-7-12(18(22)23)5-6-14(17)20/h1-7,13,19H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXZTZLURVIGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(CO)N2C=C(C=CC2=O)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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